Ethyl 3-methyl-1H-indole-2-carboxylate
Description
Pervasiveness of the Indole (B1671886) Scaffold in Natural Products and Synthetic Organic Chemistry
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structural motif widely distributed in nature and synthetic compounds. nih.govnih.gov This scaffold is found in a vast number of natural products, including the essential amino acid Tryptophan, the neurotransmitter serotonin (B10506), and a multitude of complex indole alkaloids isolated from plants, fungi, and marine organisms. mdpi.com The inherent chemical properties of the indole nucleus have made it a focal point for organic and medicinal chemists, leading to its incorporation into numerous pharmacologically active agents. rsc.org
The versatility of the indole scaffold allows it to serve as a framework for designing molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com Consequently, the development of efficient synthetic methods to construct and functionalize the indole core remains an active and crucial area of research in modern organic chemistry. mdpi.com
Table 1: Examples of Indole Scaffolds in Nature and Medicine
| Compound Name | Class | Significance |
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |
| Serotonin | Neurotransmitter | Plays a key role in mood, sleep, and appetite regulation. |
| Indomethacin | Synthetic Drug | A potent non-steroidal anti-inflammatory agent (NSAID). nih.gov |
| Mersicarpine | Natural Alkaloid | A tetracyclic dihydroindole derivative with clinical importance. nih.gov |
Historical Development and Evolution of Indole-2-Carboxylate (B1230498) Chemistry
The chemistry of indoles is deeply rooted in the 19th-century study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule. However, the most significant breakthrough for the synthesis of substituted indoles came in 1883, when Emil Fischer discovered the reaction that now bears his name. wikipedia.org The Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, became the most reliable and widely used method for preparing substituted indoles, including those with functional groups at the C-2 and C-3 positions. wikipedia.orgthermofisher.com
The reaction of a phenylhydrazine with a β-ketoester, such as ethyl pyruvate, under Fischer conditions directly yields an indole-2-carboxylate, establishing a foundational route to this entire class of compounds. nih.govthermofisher.com Over the decades, indole synthesis has evolved significantly. While the Fischer method remains a pillar, numerous other named reactions and modern catalytic approaches using transition metals like palladium, rhodium, and copper have been developed to provide milder conditions, greater functional group tolerance, and novel pathways to functionalized indoles. nih.govrsc.org
Table 2: Key Milestones in Indole Chemistry
| Year | Milestone | Significance |
| 1866 | Adolf von Baeyer | First synthesis of the parent indole compound from oxindole. |
| 1883 | Emil Fischer | Discovery of the Fischer indole synthesis. wikipedia.org |
| 1998 | Buchwald, S. L. et al. | Development of a palladium-catalyzed strategy for indole synthesis, a modern alternative to the classical Fischer method. wikipedia.org |
| Present | Various Researchers | Ongoing development of one-pot, multi-component, and green synthetic methodologies for indole derivatives. rsc.orgresearchgate.net |
Position of Ethyl 3-methyl-1H-indole-2-carboxylate within the Broader Class of Indole Derivatives
This compound is a specific member of the disubstituted indole-2-carboxylate family. Its structure features the characteristic indole-2-carboxylate framework with the addition of a methyl group at the C-3 position. This substitution pattern distinguishes it from the parent ethyl indole-2-carboxylate and defines its specific chemical properties and synthetic utility.
The presence of substituents at both the C-2 (ethyl carboxylate) and C-3 (methyl) positions renders the pyrrole ring portion of the molecule relatively stable and less susceptible to the electrophilic substitution reactions that are characteristic of unsubstituted indoles. This stability makes it an excellent and robust building block in multi-step syntheses. Its primary synthesis route follows the classic Fischer indole synthesis, typically by reacting phenylhydrazine with ethyl 2-methylacetoacetate (B1246266) under acidic conditions. The compound serves not as an end-product with direct biological applications, but rather as a versatile synthetic intermediate for the construction of more complex, often pharmacologically active, molecules. nih.gov
Table 3: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 26304-51-8 |
| Appearance | Typically a solid |
| Key Structural Features | Indole nucleus, C-2 ethyl ester, C-3 methyl group |
Fundamental Academic Research Questions and Future Directions in Indole-2-Carboxylate Studies
Current and future research involving indole-2-carboxylate derivatives is focused on several key areas, primarily driven by their potential in medicinal chemistry and materials science. A fundamental academic question is the continued development of novel, efficient, and stereoselective synthetic methodologies. This includes one-pot, multi-component reactions that can rapidly generate molecular diversity from simple precursors. rsc.org
In the realm of drug discovery, a major research direction is the use of the indole-2-carboxylate scaffold as a template for designing potent and selective enzyme inhibitors and receptor modulators. For instance, derivatives have been synthesized and evaluated as antagonists for the NMDA receptor's glycine (B1666218) binding site, as novel HIV-1 integrase inhibitors, and as allosteric modulators for cannabinoid receptors. nih.govrsc.orgnih.gov Future work will likely focus on optimizing these scaffolds to improve potency and pharmacokinetic properties.
Another emerging area is the exploration of the photophysical properties of highly functionalized indole-2-carboxylates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The key research questions revolve around how substitution patterns on the indole ring influence properties like dipole moments, fluorescence, and intramolecular charge transfer, and how these can be tuned for specific applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQXZSIVKVCSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942035 | |
| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-31-9, 26304-51-8 | |
| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Methylindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 3 Methyl 1h Indole 2 Carboxylate and Analogues
Traditional Cyclization Approaches and Mechanistic Considerations
Traditional methods for constructing the indole (B1671886) nucleus remain cornerstones of heterocyclic chemistry, relying on acid-catalyzed cyclization reactions that have been refined over decades.
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is one of the oldest and most effective methods for preparing indoles. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comvedantu.com The process is renowned for its versatility and is still widely used for synthesizing a variety of indole derivatives. byjus.com
The general mechanism proceeds through several key steps:
Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form an arylhydrazone. alfa-chemistry.com
Tautomerization: The hydrazone isomerizes to its enamine tautomer. byjus.com
slideshare.netslideshare.net-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible slideshare.netslideshare.net-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.comwikipedia.org
Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine to form a cyclic aminal. This intermediate then eliminates a molecule of ammonia (B1221849) to yield the stable, aromatic indole ring. alfa-chemistry.comwikipedia.org
To synthesize ethyl 3-methyl-1H-indole-2-carboxylate specifically, the Fischer indole synthesis employs the condensation of a substituted or unsubstituted phenylhydrazine (B124118) with an α-keto ester, such as ethyl 2-oxobutanoate (B1229078) (ethyl α-ketobutyrate). The α-keto ester provides the necessary carbon framework for the C2-carboxylate and C3-methyl groups of the final indole product.
The reaction is typically catalyzed by Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.org The choice of acid and solvent can significantly influence the reaction yield and selectivity, especially when using unsymmetrical ketones. vedantu.com Optimization often involves heating the arylhydrazine and α-keto ester in a suitable solvent like acetic acid, which facilitates both the initial hydrazone formation and the subsequent cyclization in a one-pot procedure. alfa-chemistry.com
Table 1: Representative Conditions for Fischer Indole Synthesis of Indole-2-Carboxylates This table is illustrative and compiles typical conditions reported for the Fischer indole synthesis of various indole-2-carboxylate (B1230498) derivatives.
| Arylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric Acid (PPA) | 80-100 | Moderate to High |
| 4-Methoxyphenylhydrazine | Ethyl 2-oxobutanoate | Acetic Acid / H₂SO₄ | Reflux | Good |
| Phenylhydrazine | Ethyl pyruvate | Zinc Chloride (ZnCl₂) | 120-140 | Moderate |
| Phenylhydrazine | Ethyl pyruvate | L-(+)-tartaric acid-dimethylurea melt | 80 | High |
The key benefits of this approach include a simplified procedure that can avoid wasteful aqueous work-ups. mdpi.com The β-nitroacrylate precursors are readily synthesized through processes like the Henry reaction followed by elimination. mdpi.com This methodology expands the toolkit for indole synthesis, presenting a modern modification to a classic reaction. mdpi.comresearchgate.net
The mechanism can be summarized as follows:
Deprotonation: A base removes a proton from the active methylene (B1212753) carbon of the β-keto-ester to form an enolate. wikipedia.org
Azo Coupling: The nucleophilic enolate attacks the aryl diazonium salt to form an azo compound. slideshare.netwikipedia.org
Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, leading to the cleavage of an acyl group and the formation of the final hydrazone product. wikipedia.org
This resulting hydrazone can then be isolated and subjected to acidic conditions to induce cyclization via the Fischer indole synthesis, yielding the desired indole. wikipedia.orgrsc.org This two-step sequence (Japp-Klingemann followed by Fischer cyclization) is a versatile strategy for constructing complex indoles, allowing for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings. numberanalytics.com
Fischer Indole Synthesis: Substrate Scope and Reaction Condition Optimization
Modern and Sustainable Synthetic Strategies for Indole-2-Carboxylates
While traditional methods are robust, modern organic synthesis emphasizes the development of more sustainable, efficient, and milder reaction conditions. Catalytic approaches, particularly those involving transition metals, have become central to achieving these goals.
Modern strategies for synthesizing indole-2-carboxylates often rely on transition metal-catalyzed reactions to form the key C-C and C-N bonds of the indole core. These methods offer significant advantages, including milder reaction conditions, improved functional group tolerance, and higher efficiency compared to classical syntheses.
One prominent strategy involves an intramolecular palladium-catalyzed Heck reaction. thieme-connect.com In this approach, a precursor is synthesized via an addition-elimination reaction between a β-nitroacrylate and an o-bromoaniline. The resulting intermediate undergoes an intramolecular Heck cyclization, where a palladium catalyst facilitates the formation of the C-C bond between the aromatic ring and the enamine moiety, constructing the indole ring system. This method allows for the introduction of diverse substituents on the benzene ring, the ester group, and the C-3 position. thieme-connect.com
Sequential metal-catalyzed C-N bond formation represents another powerful modern approach. nih.gov For instance, a copper-catalyzed amidation can be used to form an initial C(sp)-N bond, followed by a palladium-catalyzed intramolecular N-arylation to form the second C(sp²)-N bond, thereby closing the indole ring. nih.gov While demonstrated for 2-amido-indoles, the principle of sequential, selective C-N bond formation is a key concept in modern heterocyclic synthesis.
Copper-catalyzed reactions have also been developed for the modification of indole-2-carboxylic acids. For example, a copper-catalyzed decarboxylative N-arylation allows for the synthesis of N-aryl indoles from indole-2-carboxylic acids and aryl halides. organic-chemistry.org This highlights the utility of catalytic methods not only for the primary construction of the indole ring but also for its subsequent functionalization. These modern catalytic methods are often more atom-economical and generate less waste, aligning with the principles of green chemistry. organic-chemistry.org
Table 2: Comparison of Traditional vs. Modern Synthetic Approaches
| Feature | Traditional Methods (e.g., Fischer Synthesis) | Modern Catalytic Methods (e.g., Pd-Heck) |
|---|---|---|
| Catalyst | Strong Brønsted or Lewis acids (often stoichiometric) | Transition metals (e.g., Pd, Cu) in catalytic amounts |
| Conditions | Often harsh (high temperatures, strong acidity) | Generally milder (lower temperatures, neutral pH) |
| Substrate Scope | Broad, but can be limited by acid-sensitive groups | Very broad, high tolerance for sensitive functional groups |
| Sustainability | Can generate significant acidic waste | More atom-economical, less waste |
| Key Bond Formation | C-C bond via slideshare.netslideshare.net-sigmatropic rearrangement | C-C or C-N bonds via reductive elimination, etc. |
Green Chemistry Principles in Indole-2-Carboxylate Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For indole-2-carboxylate synthesis, this includes the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts.
Microwave irradiation, as an alternative energy source, can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. When combined with ionic liquids (ILs) as reaction media, a synergistic effect is often observed. Ionic liquids are non-volatile, thermally stable solvents with unique solvating properties that can enhance reaction efficiency and catalyst stability.
An improved synthesis of indole-2-carboxylic acid esters has been achieved through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), under controlled microwave irradiation. This method provides excellent yields in very short reaction times (e.g., 10 minutes) at a low temperature (50 °C), showcasing a significant enhancement in efficiency.
| Reactants | Ionic Liquid | Conditions | Time (min) | Yield (%) |
| 2-Chlorobenzaldehyde, Ethyl isocyanoacetate | [bmim]OH | Microwave (100W), 50°C | 10 | 92 |
| 2-Chloroacetophenone, Ethyl isocyanoacetate | [bmim]OH | Microwave (100W), 50°C | 10 | 88 |
| 2-Bromo-5-chlorobenzaldehyde, Ethyl isocyanoacetate | [bmim]OH | Microwave (100W), 50°C | 10 | 90 |
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in aqueous media is a key goal of green chemistry. The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved in water using a surfactant, TPGS-750-M, to form nanomicelles that can host the organic reactants and catalyst. This approach, using Pd(OAc)₂ as the catalyst, avoids the need for organic solvents and N-protection of the starting material.
Furthermore, microwave-assisted cycloisomerization of 2-alkynylaniline derivatives has been reported to proceed in water without any added metal catalyst, acid, or base. This method provides moderate to good yields of various substituted indoles, representing a significant advancement in environmentally benign synthesis.
The development of heterogeneous catalysts, particularly nanocatalysts, is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.
Cobalt-doped zinc (Co-doped-Zn) nanoparticles have been employed as an efficient and recyclable catalyst for the synthesis of bis-indole-2-carboxylic acid methane (B114726) derivatives in water. This method is eco-friendly, involves a simple setup, and provides high yields of in-situ purified products.
In another example, cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles supported on carbon have been shown to be a highly active and recyclable catalyst for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles. The reaction proceeds under mild conditions (1 atm H₂, 25 °C) without additives, and the catalyst can be reused more than ten times without a significant loss of activity.
Multi-Component Reactions for Convergent Synthesis of Indole-2-Carboxylates
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are highly atom-economical and step-efficient, making them ideal for generating molecular diversity and complex structures from simple precursors.
Several MCRs have been developed for the synthesis of functionalized indoles, although specific examples leading directly to the this compound scaffold are less common. However, MCRs provide powerful routes to highly substituted indole-2-carboxylate analogues. A notable example is the Ugi-tetrazole four-component reaction (UT-4CR) followed by an acidic ring closure. This two-step sequence uses anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce highly substituted 2-tetrazolo indoles, where the tetrazole group can serve as a bioisostere for a carboxylic acid. This strategy allows for significant variation in the substituents at different positions of the indole ring.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref |
| Ugi-tetrazole / Ring Closure | Aniline, Isocyanide, Aldehyde, TMSN₃ | Aqueous solution, RT; then Acidic Cyclization | 2-Tetrazolo Indole | |
| Petasis Reaction | Indole-2-boronic acid, Amine, Aldehyde | - | 3-Substituted Indole-2-amine | |
| Copper-Catalyzed MCR | 2-Methylindole, Aromatic Aldehyde, Cyclic Dienophile | CuSO₄ | Spirotetrahydrocarbazole |
These advanced methodologies highlight the ongoing evolution in the synthesis of this compound and its analogues, driven by the pursuit of efficiency, selectivity, and sustainability.
Post-Synthetic Functionalization of Pre-Formed Indole-2-Carboxylate Cores
The indole-2-carboxylate scaffold serves as a versatile platform for the introduction of diverse functionalities. Post-synthetic modifications allow for the late-stage introduction of chemical groups that can modulate the biological and chemical properties of the core molecule. These transformations typically target the ester group, the indole nitrogen, or the C-H bonds of the heterocyclic ring system.
The ester functionality at the C-2 position is a key handle for molecular diversification. Standard esterification methods can be employed to synthesize the target compound from its corresponding carboxylic acid, while transesterification allows for the exchange of the ethyl group for other alkoxy moieties.
Esterification: The synthesis of ethyl 1H-indole-2-carboxylate and its analogues is commonly achieved by treating the corresponding 1H-indole-2-carboxylic acid with an alcohol in the presence of an acid catalyst or coupling agents. A classic method involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, which is then dissolved in ethanol (B145695) to yield the ethyl ester. nih.gov Alternative methods that avoid harsh acidic conditions, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are also applicable, particularly for substrates with acid-sensitive functional groups. commonorganicchemistry.com
Transesterification: This process involves the conversion of an existing ester into a different ester by reacting it with an alcohol. For indole-2-carboxylates, this provides a route to analogues that are not easily accessible through direct esterification. For instance, the transesterification of ethyl 1H-indole-2-carboxylate to methyl 1H-indole-2-carboxylate can be achieved by treatment with sodium methoxide (B1231860) in methanol (B129727). mdpi.com This reaction is driven by the use of the alcohol as the solvent, pushing the equilibrium towards the product. The choice of catalyst is crucial; while basic catalysts like alkoxides are common, other systems such as scandium(III) triflate and silica (B1680970) chloride have also been reported for general transesterification reactions, offering mild conditions and tolerance for various functional groups. organic-chemistry.org
| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield | Reference |
| Esterification | 1H-Indole-2-carboxylic acid | 1. SOCl₂ 2. Ethanol | Ethyl 1H-indole-2-carboxylate | N/A | nih.gov |
| Transesterification | Ethyl 1H-indole-2-carboxylate | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | 89% | mdpi.com |
| Transesterification | Various Ethyl Esters | Sc(OTf)₃, Boiling Alcohol | Various Alkyl Esters | High | organic-chemistry.org |
The indole nitrogen (N-1) possesses a reactive proton that can be substituted through alkylation or acylation, providing a primary site for structural modification. These reactions are fundamental for creating a wide array of analogues with altered electronic properties and steric profiles.
N-Alkylation: The alkylation of the indole nitrogen in ethyl indole-2-carboxylate requires a base to deprotonate the N-H group, generating a nucleophilic indole anion. A common and effective method involves using aqueous potassium hydroxide (KOH) in acetone (B3395972) with an appropriate alkylating agent, such as an alkyl halide. mdpi.comsemanticscholar.org This approach has been successfully used to synthesize N-allyl and N-benzyl derivatives of ethyl 1H-indole-2-carboxylate in excellent yields. mdpi.com Classical conditions often employ stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org More advanced catalytic systems, including those based on palladium, have been developed for enantioselective N-allylation reactions. mdpi.com
N-Acylation: Introducing an acyl group at the N-1 position can significantly impact the indole's reactivity. N-acylation can be accomplished using various acylating agents. The reaction of indole-2-carboxylates with acid chlorides in the presence of a base, such as a combination of 4-dimethylaminopyridine (DMAP) and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM), is a widely used strategy. nih.gov Alternative methods have been developed to avoid the use of reactive acid chlorides. These include the use of thioesters as the acyl source with cesium carbonate as the base, or the direct coupling of carboxylic acids with the indole nitrogen catalyzed by boric acid. beilstein-journals.orgclockss.org
| Reaction Type | Substrate | Reagents/Conditions | Product Example | Yield | Reference |
| N-Alkylation | Ethyl 1H-indole-2-carboxylate | Allyl bromide, aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | 95% | mdpi.com |
| N-Alkylation | Ethyl 1H-indole-2-carboxylate | Benzyl bromide, aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | 93% | mdpi.com |
| N-Acylation | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, Xylene | 1-(3-methyl-1H-indol-1-yl)butan-1-one | High | beilstein-journals.org |
| N-Acylation | Indole | Carboxylic acid, Boric acid, Mesitylene | N-Acylindole | Moderate | clockss.org |
Direct functionalization of the indole ring's C-H bonds is a powerful and atom-economical strategy for synthesizing complex indole derivatives. While the indole ring is inherently nucleophilic, with the C-3 position being the most reactive site for electrophilic substitution, regioselectivity can be controlled through various synthetic methods. chim.it
A key transformation is the introduction of a formyl group at the C-3 position, which serves as a versatile synthetic handle for further elaborations. The Vilsmeier-Haack reaction is a classic and effective method for the C-3 formylation of electron-rich heterocycles like indoles. The formylation of ethyl 1H-indole-2-carboxylate is readily achieved using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to produce ethyl 3-formyl-1H-indole-2-carboxylate. researchgate.net
More recently, methodologies employing transition metal catalysis have emerged as greener alternatives. For example, an iron-catalyzed C-3 selective formylation of indoles has been developed. This method uses formaldehyde (B43269) as the C1 source, aqueous ammonia, and air as the oxidant, with a catalytic amount of ferric chloride (FeCl₃). organic-chemistry.org This approach avoids the use of stoichiometric, environmentally challenging reagents like POCl₃ and offers a more sustainable route to 3-formylindoles. organic-chemistry.org
| Reaction | Substrate | Reagents/Conditions | Product | Yield | Reference |
| Vilsmeier-Haack Formylation | Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | N/A | researchgate.net |
| Iron-Catalyzed Formylation | Indole | Formaldehyde, aq. Ammonia, FeCl₃ (cat.), Air, DMF, 130 °C | 1H-Indole-3-carbaldehyde | up to 93% | organic-chemistry.org |
Chemical Transformations and Derivatization Pathways of Ethyl 3 Methyl 1h Indole 2 Carboxylate Scaffolds
Reactivity of the Carboxylate Moiety: Amidation and Hydrazinolysisnih.gov
The ester functional group at the C-2 position is a key handle for derivatization. It readily undergoes nucleophilic acyl substitution reactions, most notably with amines and hydrazine (B178648), to yield amides and hydrazides, respectively.
The conversion of ethyl indole-2-carboxylates to their corresponding hydrazides is a fundamental transformation that opens pathways to a variety of heterocyclic systems. This reaction, known as hydrazinolysis, is typically achieved by refluxing the parent ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695). mdpi.com The resulting indole-2-carbohydrazide is a versatile intermediate. mdpi.com
The primary amine group of the hydrazide moiety is nucleophilic and can participate in condensation reactions with various carbonyl compounds. For instance, reacting indole-2-carbohydrazide with aldehydes and ketones in ethanol, often with a catalytic amount of acetic acid, yields the corresponding hydrazones. mdpi.com This reaction has been demonstrated with a range of carbonyl compounds, including D-glucose, indole-3-carboxaldehyde (B46971), and 2'-aminoacetophenone. mdpi.com
These condensation reactions are crucial for building more complex molecules. The resulting hydrazones can be used as precursors for the synthesis of other heterocyclic rings. For example, 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide can be reacted with phenacyl bromides to synthesize N'-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.com
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Indole-2-carbohydrazide | Indole-3-carboxaldehyde | N'-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | 82% | mdpi.com |
| Indole-2-carbohydrazide | Pyridine-3-carboxaldehyde | N'-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | 71% | mdpi.com |
| 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide | Phenacyl bromide | N′-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | 68% | mdpi.com |
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring Systemmdpi.com
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The preferred site for electrophilic attack is the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. For ethyl indole-2-carboxylate (B1230498) derivatives, this reaction reliably occurs at the C-3 position. The reaction is typically carried out using a Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). nih.govresearchgate.net
This formylation is a key step in the synthesis of more complex indole alkaloids and analogues. researchgate.net The resulting ethyl 3-formyl-1H-indole-2-carboxylate is a valuable intermediate, as the newly introduced aldehyde functionality can undergo a wide range of subsequent transformations, including condensations and cyclizations. nih.govresearchgate.net
| Substrate | Reagents | Product | Reference |
| Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | researchgate.net |
| Substituted-1H-indole-2-carboxylic acid ethyl esters | POCl₃, DMF | Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | nih.gov |
Halogenation is another important electrophilic aromatic substitution reaction for the indole nucleus. Bromination, in particular, can be achieved using various reagents. For 3-methylindoles, N-bromosuccinimide (NBS) is an effective reagent for regiospecific bromination. acs.org The position of bromination on the indole ring can be influenced by the reaction conditions and the substitution pattern already present on the ring. While the C-3 position is generally the most reactive, its substitution (as in the title compound) directs electrophiles to other positions of the benzene (B151609) portion of the indole ring. The term "halogen" includes fluorine, chlorine, bromine, or iodine. google.com
Cyclization Reactions Leading to Fused Polyheterocyclic Systems
The derivatives of Ethyl 3-methyl-1H-indole-2-carboxylate are excellent precursors for the construction of fused polyheterocyclic systems. These reactions often involve the transformation of substituents at the C-2 and C-3 positions into a new, fused ring.
A significant cyclization pathway involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate derivatives with hydrazine hydrate. nih.gov Interestingly, this reaction does not stop at the formation of the simple hydrazone. Instead, it proceeds directly to a cyclized product, yielding substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones. nih.govmdpi.com This transformation creates a new six-membered heterocyclic ring fused to the indole core at the b-bond (C4-C5).
The resulting pyridazino[4,5-b]indole system can be further functionalized. For example, the pyridazinone ring can be chlorinated using phosphorus oxychloride (POCl₃). nih.govresearchgate.net This converts the carbonyl group into a reactive chloro substituent, which can then be displaced by nucleophiles. Treatment of the chlorinated pyridazino[4,5-b]indoles with morpholine (B109124), for instance, results in the substitution of the chlorine atom by the morpholine moiety. nih.gov These subsequent reactions highlight the utility of the pyridazino[4,5-b]indole scaffold for creating diverse and complex molecular architectures. nih.gov
| Reactant | Reagent(s) | Product | Reference |
| Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | Hydrazine hydrate | Substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones | nih.gov |
| Substituted-3H-pyridazino[4,5-b]indol-4(5H)-one | POCl₃ | 4-Chloro-substituted-5H-pyridazino[4,5-b]indole | nih.gov |
| 4-Chloro-substituted-5H-pyridazino[4,5-b]indole | Morpholine | 4-(Substituted-5H-pyridazino[4,5-b]indol-4-yl)morpholine | nih.gov |
Construction of Triazino[4,5-a]indoles
The fusion of a triazine ring to the indole scaffold results in the formation of triazino[4,5-a]indoles, a class of compounds with significant chemical interest. A key synthetic strategy involves the derivatization of the C-2 carboxylate group into a carbohydrazide, which then serves as the linchpin for the triazine ring construction.
One established pathway begins with an appropriately substituted 1H-indole-2-carbohydrazide. For instance, 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized using methyl orthoformate in dimethylformamide (DMF) to yield 6,8-dichloro acs.orgtandfonline.comresearchgate.nettriazino[4,5-a]indol-1(2H)-one. dtic.mil This reaction builds the triazinone ring by incorporating a single carbon atom from the orthoformate into the di-nitrogen system of the hydrazide.
Another approach involves the cyclization of a hydrazone derivative of an indole-2-carboxaldehyde. The N-carbethoxyhydrazone of indole-2-carboxaldehyde undergoes cyclization to form 1,2-dihydro-1-oxo-as-triazino[4,5-a]indole. orgsyn.org This method highlights the versatility of the C-2 substituent, where an aldehyde can serve as a precursor for the fused heterocyclic system.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5,7-dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate, DMF | 6,8-dichloro acs.orgtandfonline.comresearchgate.nettriazino[4,5-a]indol-1(2H)-one | dtic.mil |
| N-carbethoxyhydrazone of indole-2-carboxaldehyde | Cyclization | 1,2-dihydro-1-oxo-as-triazino[4,5-a]indole | orgsyn.org |
Synthesis of Pyrimido[5,4-b]indole Derivatives from Aminoindoles
The synthesis of pyrimido[5,4-b]indoles, another important class of fused heterocycles, often commences from amino-substituted indole precursors. Specifically, ethyl 3-aminoindole-2-carboxylate serves as a valuable starting material for constructing the pyrimidine (B1678525) ring fused to the indole 'b' face.
A direct and efficient method involves the condensation of ethyl 3-aminoindole-2-carboxylate with formamide (B127407). acs.org This reaction leads to the formation of 5H-pyrimido[5,4-b]indol-4-one in high yield (80%). The formamide molecule provides the necessary two carbon atoms and one nitrogen atom to complete the pyrimidinone ring. acs.org
Once the core pyrimido[5,4-b]indolone structure is established, it can be further functionalized. For example, treatment with phosphorus oxychloride converts the 4-oxo group into a 4-chloro substituent, yielding 4-chloro-5H-pyrimido[5,4-b]indole. acs.org This chloro derivative is a key intermediate that can react with various nucleophiles, such as amines (morpholine, piperidine) or hydrazine, to generate a library of 4-substituted pyrimido[5,4-b]indole derivatives. acs.org
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 3-aminoindole-2-carboxylate | Formamide | 5H-pyrimido[5,4-b]indol-4-one | 80% | acs.org |
| 5H-pyrimido[5,4-b]indol-4-one | POCl₃ | 4-chloro-5H-pyrimido[5,4-b]indole | 70% | acs.org |
| 4-chloro-5H-pyrimido[5,4-b]indole | Hydrazine | 4-hydrazino-5H-pyrimido[5,4-b]indole | 80% | acs.org |
Thiazole (B1198619) Ring Formation on Indole Derivatives
The incorporation of a thiazole ring onto the indole framework produces hybrid molecules that are of significant interest in medicinal chemistry. The thiazole ring can be constructed as a substituent at various positions of the indole core, typically C-2 or C-3.
One synthetic route involves building the thiazole ring onto a C-2 substituent of the indole. Starting from 1H-indole-2-carboxylic acid, peptide coupling with ethyl-2-(2-aminothiazol-4-yl)acetate can be performed. cdnsciencepub.com The resulting intermediate, which now contains a pre-formed thiazole ring, can be further elaborated. For example, the ester can be converted to a hydrazide and then reacted with various reagents to create a library of N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives. cdnsciencepub.com
Alternatively, the thiazole ring can be formed directly from an indole precursor. A common method is the Hantzsch thiazole synthesis. For instance, 3-(α-chloroacetyl)indoles can be reacted with thiourea (B124793) or its derivatives. researchgate.net In this reaction, the α-haloketone provides a two-carbon unit, while the thiourea provides the nitrogen and sulfur atoms, which cyclize to form the 4-(indol-3-yl)thiazole-2-amine core structure. researchgate.net
| Indole Precursor | Key Reagents | Product Type | Reference |
|---|---|---|---|
| 1H-Indole-2-carboxylic acid | Ethyl-2-(2-aminothiazol-4-yl)acetate (coupling) | Indole-2-carboxamido-thiazole | cdnsciencepub.com |
| 3-(α-chloroacetyl)indole | Thiourea | 4-(Indol-3-yl)thiazole-2-amine | researchgate.net |
| Isatin (Indole-2,3-dione) | Thiosemicarbazide, α-bromoacetyl compound | Thiazol-indolin-2-one derivative | mdpi.com |
Transformations of the C-3 Methyl Group and other Alkyl Substituents
The alkyl substituents on the this compound scaffold, namely the C-3 methyl group and the C-2 ethyl ester, are key sites for further chemical modification.
The C-3 methyl group, being in a position analogous to a benzylic group, is susceptible to oxidation. The oxidation of 3-methylindoles (skatoles) can lead to the corresponding indole-3-carboxaldehydes. researchgate.net For example, enzymatic oxidation using tryptophan side chain oxidase can convert skatole to indole-3-carboxaldehyde via an indole-3-methanol intermediate. researchgate.net Chemical oxidants like active manganese dioxide have also been used to oxidize methylindole derivatives. tandfonline.com This transformation converts the methyl group into a versatile formyl group, which can then undergo a wide range of subsequent reactions, such as condensations and further oxidations. mdpi.com
The alkyl groups of the ester at the C-2 position can also be transformed. Transesterification can be readily achieved by treating the ethyl ester with a different alcohol in the presence of a catalyst like sodium methoxide (B1231860). For example, stirring ethyl 1H-indole-2-carboxylate in methanol (B129727) with sodium methoxide results in the formation of methyl 1H-indole-2-carboxylate. Furthermore, the indole nitrogen can be alkylated using an alkylating agent in the presence of a base like aqueous potassium hydroxide (B78521) in acetone (B3395972). This allows for the introduction of various alkyl or substituted alkyl groups at the N-1 position.
| Position | Transformation | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|---|
| C-3 Methyl | Oxidation | Tryptophan side chain oxidase or other oxidants | C-3 Formyl (Aldehyde) | researchgate.net |
| C-2 Ester | Transesterification | NaOMe in MeOH | C-2 Methyl Ester | |
| N-1 | N-Alkylation | Alkyl halide, aq. KOH, Acetone | N-1 Alkyl |
Advanced Spectroscopic and Computational Characterization of Ethyl 3 Methyl 1h Indole 2 Carboxylate
X-ray Crystallography for Solid-State Structural Determination
Precise Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
In the structure of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the indole (B1671886) ring system, composed of a fused five-membered and six-membered ring, is nearly planar. nih.gov The plane of the indole ring forms a small dihedral angle of 5.26 (6)° with the attached ester group. nih.gov The bond lengths and angles within the molecule are generally within the normal ranges for similar organic compounds. mdpi.comrsc.org
The table below presents selected geometric parameters for the analogue Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, which are expected to be very similar to those in the title compound.
| Bond/Angle | Type | Value | Reference |
| C=O | Bond Length | ~1.2 Å | researchgate.net |
| C-O (Ester) | Bond Length | ~1.35 Å | rsc.org |
| N1-C1 (Indole) | Bond Length | ~1.38 Å | rsc.org |
| C1-C6 (Indole) | Bond Length | ~1.39 Å | rsc.org |
| O-C-C (Ester) | Bond Angle | ~110° | rsc.org |
| C-N-C (Indole) | Bond Angle | ~108° | rsc.org |
| Indole-Ester Group | Dihedral Angle | 5.26 (6)° | nih.gov |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, π-Stacking, and Crystal Packing Motifs
The way molecules arrange themselves in a crystal is governed by various non-covalent intermolecular interactions. For Ethyl 3-methyl-1H-indole-2-carboxylate, the presence of the N-H group allows for the formation of hydrogen bonds. In the related structure of Ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers through N—H···O interactions between the indole N-H group and the ester's carbonyl oxygen atom. nih.gov This interaction creates a distinct centrosymmetric ring motif. nih.govresearchgate.net
Computational Chemistry for Electronic Structure, Reactivity, and Conformation
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a theoretical framework to investigate the properties of molecules. researchgate.net For this compound, computational studies can be employed to calculate its optimized geometry, electronic structure, and reactivity descriptors.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and ground state properties of molecules. researchgate.net For indole derivatives, calculations are frequently performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ijrar.orgchemrxiv.org These calculations begin by optimizing the molecular geometry to find the lowest energy conformation, which provides fundamental data on bond lengths, bond angles, and dihedral angles. For instance, in the closely related Ethyl 1H-indole-2-carboxylate, the C=O bond length of the carboxyl group is calculated to be approximately 1.216 Å, confirming its double bond character, while the C-O single bond is around 1.355 Å. ijrar.org The fusion of the benzene (B151609) and pyrrole (B145914) rings creates a largely planar structure, a common feature among indole-based compounds. nih.gov This optimized geometry serves as the foundation for all subsequent property calculations. ijrar.org
Global reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical reactivity and stability. researchgate.net These indices are calculated from the energies of the Frontier Molecular Orbitals (HOMO and LUMO). Key descriptors include Ionization Potential (I), Electron Affinity (A), Chemical Hardness (η), Chemical Softness (S), and the Electrophilicity Index (ω).
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S = 1 / η): The reciprocal of hardness; a softer molecule is more reactive.
Electrophilicity Index (ω = μ² / 2η, where μ is the chemical potential): Measures the propensity of a species to accept electrons.
These parameters provide a framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. sci-hub.se The following table presents representative global reactivity descriptor values based on calculations for the structurally similar Ethyl 1H-indole-2-carboxylate. ijrar.org
| Descriptor | Formula | Value (eV) |
| EHOMO | - | -6.04 |
| ELUMO | - | -0.98 |
| Ionization Potential (I) | -EHOMO | 6.04 |
| Electron Affinity (A) | -ELUMO | 0.98 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.06 |
| Chemical Hardness (η) | (I - A) / 2 | 2.53 |
| Chemical Softness (S) | 1 / η | 0.39 |
| Electrophilicity Index (ω) | μ² / 2η | 2.45 |
Data derived from calculations on Ethyl 1H-indole-2-carboxylate as a structural analog. ijrar.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and reaction pathways. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.
For indole derivatives, the HOMO is typically distributed over the indole ring, particularly the pyrrole moiety, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is often localized on the carboxylate group and the fused benzene ring, suggesting these areas are susceptible to nucleophilic attack. ijrar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. sci-hub.se A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and reactive. sci-hub.se
| Orbital | Energy (eV) | Description |
| HOMO | -6.04 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -0.98 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 5.06 | Indicator of Chemical Reactivity and Kinetic Stability |
Data derived from calculations on Ethyl 1H-indole-2-carboxylate as a structural analog. ijrar.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations provide insight into a molecule's static, lowest-energy state, Molecular Dynamics (MD) simulations explore its dynamic behavior and conformational flexibility over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. nih.gov A typical MD simulation involves several stages:
Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable atomic positions.
Heating: The system's temperature is gradually increased to the desired simulation temperature.
Equilibration: The system is allowed to evolve at a constant temperature and pressure until its properties stabilize.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's conformational landscape.
For this compound, MD simulations can reveal the rotational freedom of the ethyl ester and methyl groups, identify the most stable conformers, and analyze the persistence of any intramolecular hydrogen bonds. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where conformational flexibility is key. researchgate.net
Quantum-Chemical Calculations for Reaction Mechanism Elucidation
Quantum-chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The calculation of activation energies (the energy difference between the reactants and the transition state) allows for the prediction of reaction kinetics and the most favorable reaction pathway.
For indole carboxylates, these calculations can be applied to various reactions:
Alkylation: Determining the mechanism of N-alkylation at the indole nitrogen. mdpi.com
Cycloaddition: Investigating the periselectivity, regioselectivity, and stereoselectivity of [3+2] cycloaddition reactions. nih.gov
Condensation: Modeling reactions such as those involving the 3-formyl derivative to form larger, more complex heterocyclic systems. researchgate.net
These theoretical studies provide insights that are often difficult to obtain through experiments alone, helping to rationalize observed product distributions and guide the design of new synthetic routes. nih.gov
Topological Analysis (AIM, NBO) for Intramolecular Interactions and Charge Distribution
To gain a deeper understanding of bonding and intramolecular interactions, topological analyses of the electron density are employed.
Atoms in Molecules (AIM) theory analyzes the topology of the electron density to define atoms and bonds. mdpi.com The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of a chemical bond. The properties at this point, such as electron density and its Laplacian, can be used to characterize the nature of the bond (e.g., covalent vs. electrostatic) and quantify the strength of weak interactions like hydrogen bonds. mdpi.com
Natural Bond Orbital (NBO) analysis provides a picture of localized bonds and lone pairs. ijrar.org It is particularly useful for studying charge delocalization and hyperconjugative interactions. NBO analysis calculates the second-order perturbation stabilization energy, E(2), which quantifies the energetic significance of donor-acceptor (e.g., bond-to-antibond) interactions. For instance, in Ethyl 1H-indole-2-carboxylate, significant stabilization energies are found for the interaction between the lone pair of the pyrrole nitrogen and the π* orbitals of the adjacent C=C bonds, confirming the delocalization of charge within the aromatic system. ijrar.org This analysis provides a quantitative measure of the electronic interactions that govern the molecule's structure and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. The MEP map is color-coded to indicate different potential regions:
Red: Regions of most negative potential, rich in electrons. These are favorable sites for electrophilic attack (nucleophilic centers).
Blue: Regions of most positive potential, electron-deficient. These are favorable sites for nucleophilic attack (electrophilic centers).
Green: Regions of near-zero potential (neutral).
For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atom of the ester group, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov The most positive potential (blue) would be found around the N-H proton of the indole ring, identifying it as the main acidic and electrophilic site. The aromatic rings would exhibit moderately negative potential above and below the plane due to the π-electron system. This visualization provides an intuitive understanding of where the molecule is most likely to interact with other reagents or biological macromolecules. researchgate.netresearchgate.net
Mechanistic Investigations of Biological Activities for Ethyl 3 Methyl 1h Indole 2 Carboxylate Derivatives at the Molecular Level
Enzyme Inhibition Mechanisms and Kinetics
Indole-2-carboxylate (B1230498) derivatives have demonstrated significant potential as enzyme inhibitors, a mechanism central to their therapeutic applications in various diseases. By blocking the active sites of enzymes essential for the survival and proliferation of pathogens or cancer cells, these compounds can exert potent biological effects.
A notable area of investigation for indole-2-carboxylate derivatives is their application as antimicrobial agents. Certain derivatives have shown promising activity against a range of bacteria by targeting enzymes crucial for bacterial cell wall synthesis.
Specifically, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been evaluated for their antibacterial properties. nih.gov These compounds exhibited good to very good activity against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies suggest that their antibacterial action likely stems from the inhibition of the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) in E. coli. nih.govresearchgate.net This enzyme is a key component in the biosynthetic pathway of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these indole (B1671886) derivatives disrupt cell wall formation, leading to bacterial cell death. nih.govresearchgate.net The efficacy of these compounds is demonstrated by their low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains. nih.gov For instance, the most active compound in one study, derivative 8 , displayed MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov Other synthetic indole derivatives, such as SMJ-2, have been shown to inhibit the respiratory metabolism and disrupt the membrane potential of multidrug-resistant Gram-positive bacteria. nih.gov
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 |
| Compound 11 | 0.004–0.045 | 0.008–0.1 |
| Compound 2 | 0.008–0.045 | 0.015–0.1 |
| Compound 1 | 0.008–0.045 | 0.015–0.1 |
In the context of oncology, indole-2-carboxylate derivatives have been investigated for their ability to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells. These actions are often mediated through the inhibition of key regulatory proteins.
Novel indole-2-carboxamide derivatives have been shown to possess potent antiproliferative activity against cancer cell lines, such as the MCF-7 human breast cancer cell line. nih.gov The mechanism for this activity involves the induction of apoptosis, which is evidenced by the significant activation of apoptotic markers. nih.gov These compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), a protein crucial for cell cycle progression. nih.gov The inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from dividing. nih.gov Furthermore, these derivatives modulate the levels of key proteins in the apoptotic pathway, including an increase in pro-apoptotic proteins like Bax, Cytochrome C, and p53, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately commits the cancer cell to a path of self-destruction. nih.gov
| Apoptotic Marker | Effect of Treatment | Role in Apoptosis |
|---|---|---|
| Caspase-3, -8, -9 | Increased Levels | Executioner and initiator caspases that mediate apoptosis |
| Cytochrome C | Increased Levels | Released from mitochondria to trigger the intrinsic apoptotic pathway |
| Bax | Increased Levels | A pro-apoptotic protein that promotes Cytochrome C release |
| Bcl-2 | Decreased Levels | An anti-apoptotic protein that prevents Cytochrome C release |
| p53 | Increased Levels | A tumor suppressor protein that can induce apoptosis |
Receptor Agonism and Antagonism: Molecular Basis of Action
Beyond enzyme inhibition, derivatives of indole-2-carboxylate can exert their biological effects by interacting with cellular receptors, acting as either agonists (activators) or antagonists (inhibitors).
Certain 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives have been identified as potent agonists for the G protein-coupled receptor 17 (GPR17). researchgate.netagya.info GPR17 is considered a potential drug target for inflammatory diseases. researchgate.netagya.info The parent compound in this series, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), was first identified as a moderately potent GPR17 agonist. researchgate.netnih.gov Subsequent research focusing on structure-activity relationships (SARs) led to the development of derivatives with significantly enhanced potency. researchgate.netagya.info It was found that while the 4-position of the indole ring only tolerates small substituents, the 6-position can accommodate larger, lipophilic groups to improve activity. researchgate.netagya.info This research has produced some of the most potent synthetic GPR17 agonists known to date. researchgate.net
| Compound Name/Identifier | Substituents | EC₅₀ (nM) |
|---|---|---|
| PSB-18422 | 4-fluoro-6-bromo | 27.9 |
| PSB-18484 | 4-fluoro-6-iodo | 32.1 |
| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 |
| PSB-17183 | 6-hexyloxy | 115 |
| PSB-1737 | 6-phenoxy | 270 |
| MDL29,951 | 4,6-dichloro | 331 |
The indole-2-carboxylic acid scaffold has proven to be a promising starting point for the development of inhibitors against viral enzymes, particularly HIV-1 integrase. researchgate.netrsc.org This enzyme is critical for the replication of the HIV-1 virus, as it facilitates the insertion of viral DNA into the host genome. nih.gov Inhibitors of the strand transfer step of this process (INSTIs) are effective antiviral agents. researchgate.netnih.gov
Research has shown that the indole nucleus and the C2 carboxyl group of these derivatives can chelate with the two essential Mg²⁺ ions within the active site of the integrase enzyme. researchgate.netnih.gov This interaction blocks the enzyme's function and halts viral replication. Through structural optimization, derivatives with markedly improved inhibitory effects have been synthesized. For example, the introduction of a long branch on the C3 position or a halogenated benzene (B151609) ring at the C6 position of the indole core can significantly enhance the interaction with the enzyme's active site, leading to lower IC₅₀ values. researchgate.netnih.gov
| Compound | IC₅₀ (µM) | Mechanism/Target |
|---|---|---|
| Derivative 20a | 0.13 | Integrase Strand Transfer |
| Derivative 6f (3-oxindole) | 0.4578 | Tat-Mediated Transcription |
| Derivative 17a | 3.11 | Integrase Strand Transfer |
| Parent Compound 3 | 12.41 | Integrase Strand Transfer |
The plant hormone auxin plays a critical role in nearly all aspects of plant growth and development. nih.gov Its signaling pathway is mediated by the Transport Inhibitor Response 1 (TIR1) protein, which is part of an E3 ubiquitin ligase complex. nih.govnih.gov When auxin binds to TIR1, it facilitates the degradation of transcriptional repressors, allowing auxin-responsive genes to be expressed. nih.gov
While the indole scaffold is central to auxin chemistry (the primary natural auxin is Indole-3-acetic acid, IAA), the antagonism of the TIR1 receptor has been primarily associated with indole-3-carboxylic acid and indole-3-acetic acid derivatives, not indole-2-carboxylates. nih.gov For example, novel α-substituted indole-3-carboxylic acid derivatives have been designed and evaluated as TIR1 antagonists for potential use as herbicides. nih.gov These compounds block the formation of the TIR1-auxin-repressor complex, thereby inhibiting auxin-responsive gene expression. nih.gov Current research has not established a similar antagonistic role for Ethyl 3-methyl-1H-indole-2-carboxylate or its direct derivatives at the TIR1 receptor. The specific substitution pattern at the 3-position of the indole ring appears to be critical for this particular biological activity. nih.gov
Histamine (B1213489) H1-Receptor Antagonism
The role of this compound derivatives as histamine H1-receptor antagonists is an area that remains to be fully elucidated. Current research literature does not provide specific evidence detailing the direct interaction of this particular indole scaffold with the H1 receptor. Histamine H1-receptor antagonists typically function by binding to the receptor, but without activating it, thereby blocking the effects of histamine. This prevents the allergic response and other inflammatory processes mediated by histamine. While various heterocyclic structures have been developed as H1 antagonists, including cyanoguanidine and desloratadine (B1670295) derivatives, specific mechanistic studies for the this compound core in this context are not extensively documented in available scientific literature. sci-hub.boxnih.govnih.govresearchgate.net
Membrane Disruption Mechanisms in Antimicrobial Applications
Certain derivatives of the indole core structure have demonstrated significant antimicrobial properties, with membrane disruption emerging as a key mechanism of action against various pathogens. nih.govnih.gov Studies on synthetic indole derivatives have shown that their primary mode of action can involve the disruption of the bacterial cell's membrane potential and the inhibition of respiratory metabolism. nih.gov This loss of the proton motive force across the membrane is detrimental to bacterial survival, as it powers essential cellular processes.
For instance, research on indole-3-carboxamido-polyamine conjugates, which are structurally related to the indole-2-carboxylate family, has indicated that these molecules are capable of perturbing and disrupting the bacterial membrane. nih.gov This has been observed in both Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and the outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov The proposed mechanism suggests that these compounds interact with the lipid bilayer, leading to a loss of integrity, leakage of intracellular components, and ultimately, cell death.
However, it is important to note that membrane disruption is not the sole antimicrobial mechanism for indole-based compounds. Studies on closely related methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates suggest an alternative pathway. For these derivatives, their antibacterial activity is likely due to the inhibition of intracellular enzymes, such as E. coli MurB, which is involved in the biosynthesis of the bacterial cell wall. nih.gov This indicates that the specific substitutions on the indole-2-carboxylate scaffold play a crucial role in determining the primary mode of antimicrobial action, which can range from direct membrane damage to the inhibition of vital intracellular targets.
Elucidation of Molecular Binding Modes through Computational Docking Studies
Computational molecular docking has become an invaluable tool for predicting and understanding how ligands, such as derivatives of this compound, bind to the active sites of protein targets at the molecular level. These studies provide insights into binding affinities, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the specific amino acid residues involved, which are critical for rational drug design.
Docking studies have successfully elucidated the binding modes for various indole-2-carboxylate derivatives against a range of biological targets:
Cyclooxygenase-2 (COX-2): In a study of 3-ethyl-1H-indole derivatives designed as selective COX-2 inhibitors, molecular docking predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol. The most potent compound formed hydrogen bonds with key residues such as ARG120, TYR355, ALA527, and LYS360 in the COX-2 active site, rationalizing its inhibitory potential. researchgate.net
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). Docking analyses revealed that the indole core and the C2 carboxyl group are crucial for chelating the two Mg²⁺ ions within the enzyme's active site. Further structural modifications, such as adding a long branch at the C3 position, enhanced interactions with a nearby hydrophobic cavity, significantly improving inhibitory activity to an IC₅₀ value of 0.13 μM for the optimized derivative. mdpi.com
Bacterial and Fungal Enzymes: For methyl indole-2-carboxylate derivatives with antimicrobial properties, docking studies suggested that their antibacterial action against E. coli likely stems from the inhibition of the enzyme MurB. nih.gov The same research indicated that their antifungal activity is probably due to the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov
Tyrosinase: A novel indole derivative was investigated as a potential antioxidant agent by studying its interaction with tyrosinase. Molecular docking revealed a strong binding affinity for the enzyme, suggesting its potential as an inhibitor. The introduction of a tosyl group to the molecule increased the binding affinity, evidenced by a docking score of -9.05 kcal/mol compared to its precursor's -6.90 kcal/mol. mdpi.com
These examples underscore the power of computational docking to reveal the precise molecular interactions that drive the biological activity of this compound derivatives, guiding further optimization for enhanced potency and selectivity against various therapeutic targets.
Interactive Data Table: Molecular Docking of Indole Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ARG120, TYR355, ALA527, LYS360 | researchgate.net |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Not specified (IC₅₀ = 0.13 µM for best compound) | Chelates Mg²⁺ ions; interacts with Tyr143, Asn117 | mdpi.com |
| Methyl 3-(...)-1H-indole-2-carboxylates | E. coli MurB | Not specified | Not specified | nih.gov |
| 2-(...)-butyl 4-methylbenzenesulfonate | Tyrosinase | -9.05 | Not specified | mdpi.com |
Structure Activity Relationship Sar Studies of Ethyl 3 Methyl 1h Indole 2 Carboxylate and Its Analogues
Systematic Modification of Substituents on the Indole (B1671886) Ring and Ester Group
Systematic modification of the indole ring and the ester group has been a key strategy in exploring and optimizing the biological potential of Ethyl 3-methyl-1H-indole-2-carboxylate analogues. Researchers have investigated the impact of altering substituents at the C-3 position, on the aromatic ring, and at the N-1 position to understand their influence on potency and molecular interactions.
The size and nature of the substituent at the C-3 position of the indole-2-carboxylate (B1230498) core play a significant role in modulating biological activity. Studies on analogues where the C-3 methyl group is replaced with other alkyl chains have demonstrated that potency is sensitive to the steric bulk in this region. For instance, in a series of 1H-indole-2-carboxamides designed as CB1 receptor allosteric modulators, extending the C-3 alkyl chain from methyl to ethyl led to an increase in activity. nih.gov However, further extension to a propyl group resulted in a decline in potency, suggesting that the corresponding binding pocket has limited space. nih.gov
Similarly, modifications to the ester moiety at the C-2 position, often through conversion to various amides, have been extensively studied to enhance interaction with biological targets. The conversion of the carboxylate to a carboxamide, for example, introduces a hydrogen bond donor (the amide N-H) which can form crucial interactions with target proteins. nih.gov Research on antagonists for the NMDA receptor's glycine (B1666218) binding site revealed that a polar, hydrogen-bond-accepting group at the C-3 position was critical for high affinity. nih.gov Specifically, indole-2-carboxylates bearing suitable chains at the C-3 position, such as a 2-[(phenylamino)carbonyl]ethenyl] group, showed nanomolar affinity. nih.gov
Table 1: Effect of C-3 Alkyl Chain Variation on CB1 Receptor Modulation nih.gov
| Compound Analogue | C-3 Substituent | Relative Potency | Observation |
|---|---|---|---|
| Analogue of Compound 16 | -CH₃ (Methyl) | Base | Starting point for comparison. |
| Analogue of Compound 17 | -CH₂CH₃ (Ethyl) | Increased | Optimal size for the binding pocket. |
| Analogue of Compound 18 | -CH₂CH₂CH₃ (Propyl) | Decreased | Suggests steric hindrance in the binding site. |
| Analogue of Compound 19 | -(CH₂)₅CH₃ (Hexyl) | Moderately Active | Further decrease in activity with longer chains. |
Substituting the benzene (B151609) portion of the indole ring significantly impacts the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic profile. The introduction of halogen atoms, such as chlorine or fluorine, is a common strategy.
Studies have consistently shown that halogenation can enhance biological activity. For example, research into NMDA receptor antagonists found that compounds with a chloro group at the C-6 position exhibited high affinity. nih.gov A particularly potent antagonist, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, featured chlorine atoms at both the C-4 and C-6 positions, highlighting the positive contribution of di-substitution on the aromatic ring. nih.gov In the context of antioxidant activity, halogenated indole-2-carboxamide derivatives were generally found to be more active than their non-halogenated counterparts. tandfonline.com Similarly, for anti-mycobacterial agents, the substitution pattern on the indole ring, such as the presence of 4,6-dimethyl groups, was a key variable explored to expand the activity spectrum. nih.gov
Table 2: Influence of Aromatic Ring Substituents on Biological Activity
| Compound Series | Position(s) | Substituent(s) | Effect on Activity | Reference |
|---|---|---|---|---|
| NMDA Receptor Antagonists | C-6 | -Cl (Chloro) | Increased affinity. | nih.gov |
| NMDA Receptor Antagonists | C-4, C-6 | -Cl (Dichloro) | High potency observed. | nih.gov |
| Antioxidant Agents | General | Halogenation | Generally more active than non-halogenated analogues. | tandfonline.com |
| Anti-mycobacterial Agents | C-4, C-6 | -CH₃ (Dimethyl) | Explored to broaden the activity spectrum. | nih.gov |
Modification at the N-1 position of the indole ring directly influences the molecule's hydrogen-bonding capacity and can introduce steric constraints that affect ligand-receptor interactions. The indole N-H is a hydrogen bond donor, and its substitution can either abolish this interaction or allow for the introduction of new functionalities that can form different interactions.
Rational Design Based on Ligand-Target Recognition Principles
Rational drug design leverages the understanding of a biological target's structure and the principles of molecular recognition to create new, more effective ligands. For indole-2-carboxylate derivatives, this approach has been used to refine initial "hit" compounds into potent inhibitors.
One example involves the development of IDO1/TDO dual inhibitors, where initial screening identified indole-2-carboxylic acid derivatives as weak inhibitors. sci-hub.se Extensive structural modifications were then undertaken based on these hits to search for novel compounds with improved potency. This process often involves identifying key pharmacophore fragments, such as an N-H linker, which may provide a suitable distance between the indole ring and another aromatic moiety, and serve as a crucial interaction point. sci-hub.se
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate variations in the physicochemical properties of compounds with their biological activities. These models provide mathematical equations that can predict the activity of novel molecules and offer insights into the structural features essential for potency.
For indole derivatives, QSAR has been successfully applied to understand and predict their activity as enzyme inhibitors. ijpsi.orgijpsr.com A QSAR analysis performed on a series of indole-2-carboxylates acting at the glycine binding site of the NMDA receptor provided specific guidance for drug design. nih.gov The study found that the binding affinity (pKi) decreased with increased lipophilicity and steric bulk of substituents on the terminal phenyl ring of the C-3 side chain. nih.gov Conversely, the affinity increased with the electron-donating resonance effect of groups in the para position of that same phenyl ring. nih.gov
These findings suggest that for optimal activity, substituents should be less bulky and less lipophilic, while possessing favorable electronic properties. Such models are invaluable for prioritizing the synthesis of new compounds and avoiding those predicted to have poor activity, thereby streamlining the drug discovery process. Pharmacophore modeling, often used in conjunction with QSAR, helps to visualize the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for optimal interaction with the biological target.
Advanced Applications of Ethyl 3 Methyl 1h Indole 2 Carboxylate in Synthetic Chemistry
Building Block for the Synthesis of Complex Natural Products and Alkaloids
The indole-2-carboxylate (B1230498) framework, particularly with substitution at the 3-position, is a key structural motif in a variety of naturally occurring alkaloids. While the direct total synthesis of a major natural product from ethyl 3-methyl-1H-indole-2-carboxylate is not extensively documented, the strategic importance of this scaffold is highlighted in the synthesis of closely related precursors to complex alkaloids.
A notable example is the synthesis of a key intermediate for Tryprostatin A, a potent inhibitor of microtubule assembly. The synthesis involves the creation of a substituted ethyl 3-methylindole-2-carboxylate derivative as a central building block. For instance, the Japp–Klingmann reaction of m-anisidine (B1676023) with the anion of ethyl α-ethylacetoacetate, followed by heating in ethanolic HCl, yields ethyl 6-methoxy-3-methylindole-2-carboxylate. nih.gov This intermediate possesses the core structure necessary for elaboration into the complex spiro-oxindole framework of the Tryprostatin family of natural products. The 3-methyl group in such precursors is crucial for establishing the correct stereochemistry and substitution pattern required for biological activity.
The general strategy of employing substituted indole-2-carboxylates allows for the systematic construction of polycyclic systems characteristic of many indole (B1671886) alkaloids. rsc.org These esters serve as readily accessible indole derivatives that can undergo further functionalization, such as electrophilic substitution at various positions of the indole ring, to build the intricate structures of natural products. researchgate.net
Intermediate in the Development of Novel Heterocyclic Drug Candidates
The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are valuable intermediates in the synthesis of novel therapeutic agents. The functional group handles on this molecule—the ester, the N-H proton, and the aromatic ring—allow for diverse chemical modifications to explore structure-activity relationships.
A significant application of this scaffold is in the development of anticancer agents. A series of novel indole-2-carboxamide derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. The synthesis of these compounds commences with 3-methylindole-2-carboxylates. mdpi.com
The synthetic route involves the alkaline hydrolysis of the ethyl ester of 3-methylindole-2-carboxylates to the corresponding carboxylic acids. These acids are then coupled with various substituted amines using a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to yield the final indole-2-carboxamide drug candidates. mdpi.com The methyl group at the C3 position is a key feature of this series of compounds. mdpi.com
The biological evaluation of these synthesized compounds revealed potent antiproliferative activity against various cancer cell lines, with some derivatives showing inhibitory effects comparable to the established drug erlotinib. mdpi.com The table below summarizes the structure and activity of selected synthesized indole-2-carboxamide derivatives. mdpi.com
| Compound ID | R¹ | R² | R³ | R⁴ | EGFR IC₅₀ (nM) |
| 5a | Cl | H | H | H | >10,000 |
| 5c | Cl | H | H | 4-piperidin-1-yl | 160 ± 12 |
| 5d | Cl | H | H | 4-morpholin-4-yl | 89 ± 6 |
| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 93 ± 8 |
| 5f | H | Cl | H | H | 2100 ± 150 |
| 5g | H | Cl | H | 4-piperidin-1-yl | 2800 ± 210 |
| 5j | H | H | Cl | 4-morpholin-4-yl | 98 ± 8 |
| Erlotinib | - | - | - | - | 80 ± 5 |
Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors. mdpi.com
Precursor for Advanced Organic Materials and Ligands in Catalysis
While the direct application of this compound as a precursor for advanced materials or catalytic ligands is an emerging area, the inherent electronic and structural properties of the indole scaffold make it a promising candidate for such applications. Heterocyclic compounds, in general, are fundamental building blocks for organic electronic materials due to their tunable photophysical and electrochemical properties. researchgate.net
One area of potential is in the synthesis of novel fused heterocyclic systems for applications in organic electronics. For instance, a related compound, methyl indole-2-carboxylate, has been shown to undergo a [3+2] annulation reaction with arynes to produce a novel indole-indolone scaffold. nih.gov This reaction creates a more extended π-conjugated system, a key feature for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a methyl group at the 3-position could be used to modulate the electronic properties and solid-state packing of such materials.
In the field of catalysis, indole derivatives can be functionalized to act as ligands for transition metals. The nitrogen atom of the indole ring and the carbonyl oxygen of the ester group can potentially coordinate with metal centers. Rhodium-catalyzed reactions, for example, have been developed for the C-H bond activation of indoles for the synthesis of complex molecules, highlighting the interaction of the indole nucleus with transition metal catalysts. acs.org By modifying the structure of this compound, for example, by introducing other coordinating groups, it is conceivable to design novel ligands for various catalytic transformations. The development of such ligands could lead to new catalysts with enhanced selectivity and activity.
Q & A
Q. What are the common synthetic routes for Ethyl 3-methyl-1H-indole-2-carboxylate?
Answer:
- Method 1: Aryl alkylation starting from substituted bromophenyl ketones. For example, reacting substituted 1-(2-bromo-4-fluorophenyl)ethan-1-one with ethyl isocyanoacetate under Cs₂CO₃ and CuI catalysis in DMSO at 50°C yields the compound with 80–90% efficiency .
- Method 2: Condensation reactions using ethyl 3-formyl-indole-2-carboxylate derivatives. For instance, reacting with hydantoins or thiobarbituric acid forms aplysinopsin analogues, highlighting the compound's role as a precursor for bioactive molecules .
- Key Considerations: Reaction optimization requires inert atmospheres to prevent oxidation and precise control of reagent stoichiometry .
Q. How is this compound characterized post-synthesis?
Answer:
- Spectroscopy: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while mass spectrometry (MS) verifies molecular weight .
- Crystallography: X-ray diffraction (SHELX software) resolves 3D conformation and hydrogen-bonding networks, critical for understanding biological interactions .
- Purity Assessment: High-Performance Liquid Chromatography (HPLC) ensures >95% purity, essential for pharmacological studies .
Q. What are the typical chemical reactions involving this compound?
Answer:
- Nucleophilic Substitution: Reacts with amines to form amides, enabling exploration of structure-activity relationships (SAR) .
- Oxidation/Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl derivative, expanding functional diversity .
- Condensation: Forms β-carboline derivatives via reactions with thiohydantoins, a pathway relevant to neuroprotective agent development .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?
Answer:
- Cross-Validation: Combine NMR (solution-state) with X-ray crystallography (solid-state) to resolve discrepancies in substituent positioning .
- Computational Modeling: Density Functional Theory (DFT) calculations predict electronic environments, aiding in reconciling experimental vs. theoretical data .
- Statistical Tools: Use SHELXL refinement parameters (e.g., R-factor, wR2) to assess data reliability in crystallographic studies .
Q. What strategies optimize condensation reactions to synthesize bioactive derivatives (e.g., β-carbolines or thioaplysinopsins)?
Answer:
- Reagent Selection: Activate methylene groups using rhodanine or thiobarbituric acid derivatives, which enhance electrophilicity at the formyl position .
- Solvent Systems: Acetic acid as a solvent promotes high yields (75–85%) in reflux conditions by stabilizing reactive intermediates .
- Kinetic Control: Shorter reaction times (3–5 hours) minimize side-product formation in thiazole-based condensations .
Q. How does this compound interact with biological targets, and what mechanisms drive its activity?
Answer:
- Enzyme Inhibition: The indole core competitively binds to ATP pockets in kinases, as shown in neuroprotective studies (IC₅₀ = 0.76 μM) .
- Receptor Modulation: Derivatives exhibit serotonin receptor affinity, attributed to the electron-rich indole ring mimicking tryptophan metabolites .
- QSAR Insights: Substituent electronegativity (e.g., methyl vs. nitro groups) correlates with antimicrobial potency, guiding lead optimization .
Key Takeaways for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
